molecular formula C20H25N3OS B2868330 3-cyclopentyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 450340-19-9

3-cyclopentyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide

Cat. No.: B2868330
CAS No.: 450340-19-9
M. Wt: 355.5
InChI Key: ZUZGXGYLHUMZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a sophisticated synthetic compound provided for research applications. This small molecule features a complex structure combining cyclopentyl, o-tolyl, and dihydrothienopyrazol motifs, making it a valuable chemical tool for investigating novel therapeutic targets, particularly in neurological and psychiatric disorders. Compounds with pyrazole and thienopyrazole cores have demonstrated significant potential as allosteric modulators of key neurological receptors . Research indicates that structurally related molecules can act as potent and selective M4 muscarinic acetylcholine receptor (mAChR) allosteric modulators, which represent a promising non-dopaminergic strategy for treating disorders like Parkinson's disease, Alzheimer's disease, and schizophrenia . The M4 muscarinic receptor, predominantly expressed in the striatum but also present in the hippocampus and cortex, plays a critical role in mediating higher cognitive processing and controlling neurotransmitter release, particularly dopamine . By modulating this receptor's activity, research compounds like this may enable scientists to explore new pathways for addressing cognitive deficits and psychiatric symptoms associated with major neuropsychiatric conditions. This product is specifically designed for in vitro biochemical assays and cell-based studies to elucidate novel signaling pathways and validate new therapeutic approaches. It is supplied to qualified researchers for investigative purposes only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans. Proper handling procedures and storage conditions as detailed in the safety data sheet must be followed to ensure safe laboratory practices.

Properties

IUPAC Name

3-cyclopentyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-14-6-2-5-9-18(14)23-20(16-12-25-13-17(16)22-23)21-19(24)11-10-15-7-3-4-8-15/h2,5-6,9,15H,3-4,7-8,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZGXGYLHUMZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CCC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s unique features include:

  • o-Tolyl group : May influence steric interactions in enzyme binding pockets.
  • Thieno[3,4-c]pyrazole core: Provides a rigid bicyclic framework for target engagement.

Comparison Table

Compound Name Molecular Formula Substituents Biological Activity Applications/Research Focus
Target Compound C₂₂H₂₆N₄OS (estimated) Cyclopentyl-propanamide, o-tolyl Potential ATX inhibition Under investigation
N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide C₁₆H₁₈N₄O₂S Propanamide, o-tolyl Unknown Synthetic intermediate
Thieno[3,4-c]pyrazol-3-yl acetamides Variable Acetamide, diverse aryl groups Autotaxin inhibition Antifibrotic/anticancer research
Pyraclostrobin (prop) C₁₉H₁₈ClN₃O₄ Chlorophenyl, methoxycarbamate Fungicidal Agricultural fungicide

Functional Analysis

  • Autotaxin Inhibition: The thieno[3,4-c]pyrazole scaffold in the target compound aligns with acetamide derivatives reported as potent ATX inhibitors, which block lysophosphatidic acid (LPA) production . The cyclopentyl group may improve binding affinity compared to simpler alkyl chains.
  • Fungicidal Activity : Unlike pyraclostrobin, which contains a chlorophenyl group and carbamate linkage for fungicidal action , the target compound lacks electronegative substituents critical for antifungal activity, suggesting divergent applications.
  • Toxicity Profile: Similar to 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone, the absence of comprehensive toxicological data necessitates precautionary handling during research .

Research Findings and Gaps

  • Synthetic Accessibility: The compound’s synthesis likely follows routes analogous to N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide, where cyclopentyl-propanamide is introduced via amide coupling .
  • Unanswered Questions : The impact of the cyclopentyl group on pharmacokinetics (e.g., metabolic stability) and off-target effects remains uncharacterized.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.